Cas no 5466-84-2 (4-Nitrophthalic anhydride)

4-Nitrophthalic anhydride 化学的及び物理的性質
名前と識別子
-
- 5-Nitroisobenzofuran-1,3-dione
- 4-nitro-1,2-benzenedicarboxylic acid anhydride
- 4-Nitrophthalic Anhydride
- 4-Nitrophthalic Anhy
- 5-nitro-2-benzofuran-1,3-dione
- Phthalicanhydride, 4-nitro- (6CI,7CI,8CI)
- 4-Nitrophthalic acid anhydride
- 5-Nitrophthalicanhydride
- NSC 26424
- Phthalic anhydride, 4-nitro-
- 1,3-Isobenzofurandione, 5-nitro-
- 5-Nitrophthalic anhydride
- 5-Nitro-1,3-isobenzofurandione
- SQN32UA63N
- MMVIDXVHQANYAE-UHFFFAOYSA-N
- NSC26424
- 4nitrophthalic anhydride
- DSSTox_CID_5775
- 4-nitro phthalic anhydride
- 4-Nitro-phthalic anhydride
- A
- EINECS 226-776-2
- MFCD00005922
- N0246
- 5-Nitro-2-benzofuran-1,3-dione #
- FT-0619294
- 3-Pyridinecarboxylicacidmagnesiumsalt
- UNII-SQN32UA63N
- AE-508/40879362
- BRN 0179682
- CCRIS 4684
- Q-200505
- DTXSID6025775
- CHEMBL1373184
- 5-nitro-1,3-dihydro-2-benzofuran-1,3-dione
- NITROPHTHALIC ANHYDRIDE, 4-
- SY019126
- CAS-5466-84-2
- NS00022355
- MLS002454378
- 4-Nitrophthalic anhydride, 92%
- Tox21_200328
- NCGC00257882-01
- DTXCID005775
- HMS3039P05
- EN300-33368
- Q27289349
- 5466-84-2
- NCGC00091647-01
- AKOS003236943
- NSC-26424
- NCGC00091647-02
- SMR001371998
- SCHEMBL158311
- 5-17-11-00267 (Beilstein Handbook Reference)
- AC-4828
- InChI=1/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3
- CS-W008336
- H11894
- 5-Nitro-1,3-isobenzofurandione; 4-Nitrophthalic Acid Anhydride; 4-Nitrophthalic Anhydride; 5-Nitroisobenzofuran-1,3-dione; NSC 26424;
- DB-052626
- STK677046
- 4-Nitrophthalic anhydride
-
- MDL: MFCD00005922
- インチ: 1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H
- InChIKey: MMVIDXVHQANYAE-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=C([H])C(=C([H])C=2C1=O)[N+](=O)[O-])=O
- BRN: 0179682
計算された属性
- せいみつぶんしりょう: 193.00100
- どういたいしつりょう: 193.001
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 89.2
じっけんとくせい
- 色と性状: 無色または灰色の針状結晶
- 密度みつど: 1.6392 (rough estimate)
- ゆうかいてん: 117.0 to 122.0 deg-C
- ふってん: 197°C/8mmHg(lit.)
- フラッシュポイント: 227.5ºC
- 屈折率: 1.4700 (estimate)
- すいようせい: 加水分解
- PSA: 89.19000
- LogP: 1.42860
- かんど: Moisture Sensitive
- ようかいせい: 熱アルコール、熱酢酸、アセトンに可溶であり、水に不溶である。
4-Nitrophthalic anhydride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: R20/22;R36/37/38
- セキュリティの説明: S26-S36-S36/37/39-S22
- 福カードFコード:10-21
- RTECS番号:TI3328000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/22; R36/37/38
- セキュリティ用語:S22;S26;S36/37/39
- TSCA:Yes
4-Nitrophthalic anhydride 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Nitrophthalic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33368-0.25g |
5-nitro-1,3-dihydro-2-benzofuran-1,3-dione |
5466-84-2 | 95% | 0.25g |
$19.0 | 2023-06-08 | |
Enamine | EN300-33368-2.5g |
5-nitro-1,3-dihydro-2-benzofuran-1,3-dione |
5466-84-2 | 95% | 2.5g |
$29.0 | 2023-06-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R054477-25g |
4-Nitrophthalic anhydride |
5466-84-2 | 98% | 25g |
¥96 | 2024-05-22 | |
abcr | AB172887-25 g |
4-Nitrophthalic anhydride, tech., 90%; . |
5466-84-2 | 90% | 25 g |
€193.30 | 2023-07-20 | |
Chemenu | CM303680-100g |
5-Nitroisobenzofuran-1,3-dione |
5466-84-2 | 95% | 100g |
$70 | 2023-02-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N90240-25g |
5-Nitroisobenzofuran-1,3-dione |
5466-84-2 | 25g |
¥748.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091995-25g |
5-Nitroisobenzofuran-1,3-dione |
5466-84-2 | 98% | 25g |
¥115.00 | 2024-05-09 | |
Enamine | EN300-33368-0.05g |
5-nitro-1,3-dihydro-2-benzofuran-1,3-dione |
5466-84-2 | 95% | 0.05g |
$19.0 | 2023-06-08 | |
Enamine | EN300-33368-1.0g |
5-nitro-1,3-dihydro-2-benzofuran-1,3-dione |
5466-84-2 | 95% | 1g |
$26.0 | 2023-06-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08020-25g |
4-Nitrophthalic anhydride, tech. 90% |
5466-84-2 | tech. 90% | 25g |
¥4316.00 | 2023-02-09 |
4-Nitrophthalic anhydride サプライヤー
4-Nitrophthalic anhydride 関連文献
-
Lihong Tao,Jianjun Zhao,Jun Chen,He Zhang,Luyi Wang,Shengwen Zhong,Hua Wang,Jianbing Chen,Lijue Wu Mater. Chem. Front. 2021 5 7291
-
2. Synthesis and characterisation of pure isomers of iodoacetamidotetramethylrhodamineJohn E. T. Corrie,James S. Craik J. Chem. Soc. Perkin Trans. 1 1994 2967
-
Lihong Tao,Jun Chen,Jianjun Zhao,Sydorov Dmytro,Qian Zhang,Shengwen Zhong New J. Chem. 2022 46 11242
-
Melwin Cola?o,Jean Dubois,Johan Wouters CrystEngComm 2015 17 2523
-
Lihong Tao,Jianjun Zhao,Jun Chen,Caixia Ou,Weixia Lv,Shengwen Zhong Nanoscale Adv. 2021 3 3199
-
Xiaotong Xia,Shuru Liu,Wenming Liu,Qiuying Xu,Ximing Xu,Fang Liu,Tao Deng Org. Biomol. Chem. 2022 20 9234
-
Afnan M. El-badrawy,Ahmed A. Fadda,Ehab Abdel-Latif,Yasser A. Selim RSC Adv. 2021 11 34300
-
Enrique Saiz,M. Mar López González,Evaristo Riande,Julio Guzmán,Vicente Compa? Phys. Chem. Chem. Phys. 2003 5 2862
-
9. CCXXXVII.—The preparation of phthalamic acids and their conversion into anthranilic acidsErnest Chapman,Henry Stephen J. Chem. Soc. Trans. 1925 127 1791
-
B. H. Chase,D. H. Hey J. Chem. Soc. 1952 553
4-Nitrophthalic anhydrideに関する追加情報
4-Nitrophthalic Anhydride: A Comprehensive Overview
4-Nitrophthalic Anhydride (CAS No. 5466-84-2) is a versatile and significant compound in the field of organic chemistry. This compound, also referred to as 4-nitro-phthalic anhydride, belongs to the class of aromatic anhydrides and is widely utilized in various industrial and research applications. The compound is characterized by its anhydride functional group and the presence of a nitro group at the para position relative to the anhydride moiety, which imparts unique chemical properties.
The synthesis of 4-nitrophthalic anhydride typically involves the oxidation of 4-nitrophthalic acid, followed by dehydration to form the anhydride. This process is well-documented in chemical literature and is often optimized for scalability and purity. The compound is stable under normal conditions but can undergo hydrolysis in the presence of water, regenerating 4-nitrophthalic acid. Its stability makes it suitable for storage and transportation under controlled conditions.
One of the most notable applications of 4-nitrophthalic anhydride is in the synthesis of polyamides and other high-performance polymers. The anhydride group reacts with diamines to form polyamide networks, which are widely used in textiles, automotive components, and aerospace applications due to their excellent mechanical properties and thermal stability. Recent advancements in polymer chemistry have further expanded its use in the development of biodegradable polymers, aligning with global sustainability goals.
In addition to polymer synthesis, 4-nitrophthalic anhydride finds extensive use as an intermediate in pharmaceutical chemistry. Its ability to form stable amide bonds makes it a valuable reagent in drug design and development. For instance, it has been employed in the synthesis of antiviral agents and anticancer drugs, where precise control over molecular architecture is critical. Researchers have recently explored its role in click chemistry reactions, enhancing its utility in medicinal chemistry.
The electronic properties of 4-nitrophthalic anhydride also make it a promising candidate for applications in electronics and optoelectronics. The nitro group introduces electron-withdrawing effects, which can modulate the electronic characteristics of conjugated systems. Recent studies have demonstrated its potential as a building block for organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in flexible electronics.
From an environmental perspective, 4-nitrophthalic anhydride has been studied for its role in remediation technologies. Its ability to form stable complexes with heavy metals has led to its exploration as a component in sorbent materials for water purification. This application aligns with growing concerns over water pollution and the need for efficient cleanup solutions.
In terms of safety considerations, while 4-nitrophthalic anhydride is not classified as a hazardous material under normal handling conditions, proper precautions are recommended during synthesis and handling to avoid exposure. Occupational health guidelines suggest using protective equipment when working with this compound to minimize potential risks associated with prolonged exposure.
Looking ahead, ongoing research continues to uncover new avenues for 4-nitrophthalic anhydride applications. Collaborative efforts between academia and industry are driving innovations that leverage its unique chemical properties for emerging technologies such as advanced materials science and green chemistry practices.
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